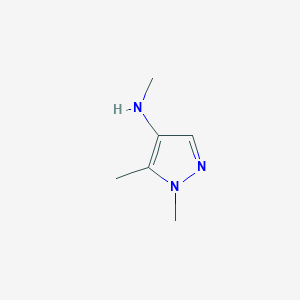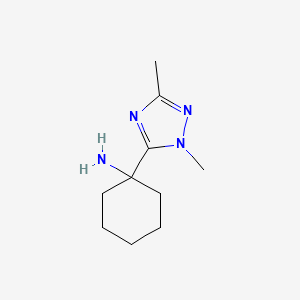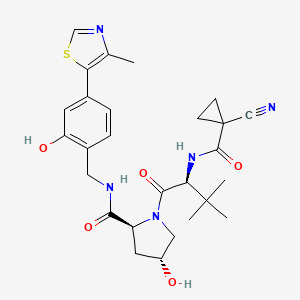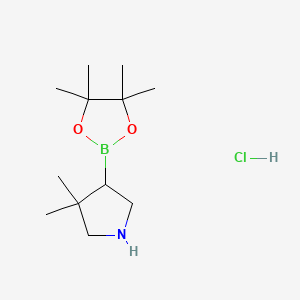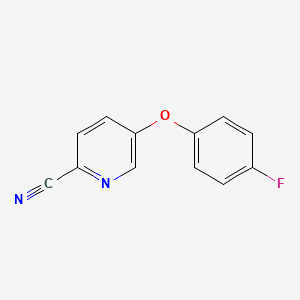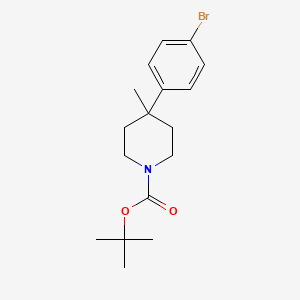
Tert-butyl 4-(4-bromophenyl)-4-methylpiperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-(4-bromophenyl)-4-methylpiperidine-1-carboxylate is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, a bromophenyl group, and a piperidine ring. It is commonly used as an intermediate in organic synthesis and has various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(4-bromophenyl)-4-methylpiperidine-1-carboxylate typically involves the reaction of 4-(4-bromophenyl)-4-methylpiperidine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the carbamate ester. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 4-(4-bromophenyl)-4-methylpiperidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The piperidine ring can be oxidized to form N-oxides or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the piperidine ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, thiols, and amines. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions. These reactions are usually performed at room temperature or slightly elevated temperatures.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are employed for reduction reactions. These reactions are conducted under anhydrous conditions to prevent hydrolysis.
Major Products Formed
Substitution Reactions: Products include substituted phenyl derivatives with various functional groups replacing the bromine atom.
Oxidation Reactions: Products include N-oxides and other oxidized derivatives of the piperidine ring.
Reduction Reactions: Products include de-brominated compounds and modified piperidine derivatives.
Applications De Recherche Scientifique
Tert-butyl 4-(4-bromophenyl)-4-methylpiperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the preparation of various derivatives.
Biology: The compound is used in the study of biological pathways and as a probe to investigate enzyme-substrate interactions.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds and is used in drug discovery and development.
Industry: The compound is utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of tert-butyl 4-(4-bromophenyl)-4-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The presence of the bromophenyl group allows for specific binding interactions with target proteins, while the piperidine ring provides structural stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl 4-(phenylamino)piperidine-1-carboxylate: This compound is similar in structure but contains a phenylamino group instead of a bromophenyl group.
Tert-butyl 4-(4-bromobenzyl)piperidine-1-carboxylate: This compound has a bromobenzyl group instead of a bromophenyl group.
Tert-butyl 4-(4-bromophenyl)piperazine-1-carboxylate: This compound features a piperazine ring instead of a piperidine ring.
Uniqueness
Tert-butyl 4-(4-bromophenyl)-4-methylpiperidine-1-carboxylate is unique due to the presence of both a bromophenyl group and a tert-butyl group, which confer specific chemical reactivity and stability. The combination of these functional groups allows for versatile applications in various fields of research and industry.
Propriétés
Numéro CAS |
1791402-45-3 |
|---|---|
Formule moléculaire |
C17H24BrNO2 |
Poids moléculaire |
354.3 g/mol |
Nom IUPAC |
tert-butyl 4-(4-bromophenyl)-4-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/C17H24BrNO2/c1-16(2,3)21-15(20)19-11-9-17(4,10-12-19)13-5-7-14(18)8-6-13/h5-8H,9-12H2,1-4H3 |
Clé InChI |
HCASOBSKCSKLEQ-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCN(CC1)C(=O)OC(C)(C)C)C2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[1-(Aminomethyl)cyclopropyl]propan-1-ol](/img/structure/B13494650.png)
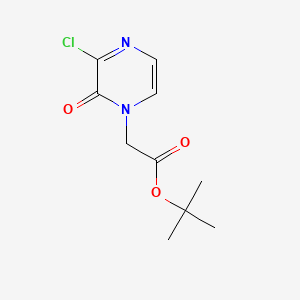
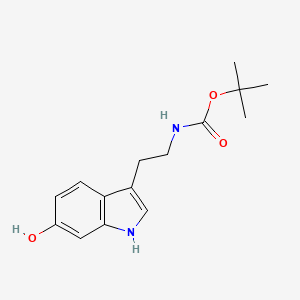
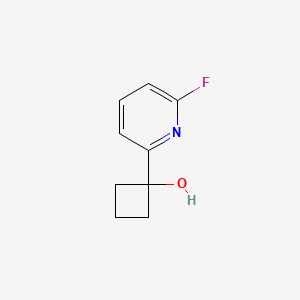
![rac-(1R,3R,4S,5S)-2-[(tert-butoxy)carbonyl]-3-methyl-2-azabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13494687.png)
![(3S)-3-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine](/img/structure/B13494693.png)
![rac-(1R,4S,5S)-4-(2-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13494698.png)
